molecular formula C23H17NO3S B2994624 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(phenylthio)propanamide CAS No. 361479-31-4

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(phenylthio)propanamide

Cat. No.: B2994624
CAS No.: 361479-31-4
M. Wt: 387.45
InChI Key: YXQBIGSPNGGHBC-UHFFFAOYSA-N
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Description

“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(phenylthio)propanamide” is a chemical compound that has been studied for its potential applications in peptide chemistry . It is a derivative of L-N ε-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-lysine [Lys (AQN)], a dabcyl-like chromophore .


Synthesis Analysis

The compound can be synthesized using aromatic nucleophilic substitution reaction . The N α - tert -butoxycarbonyl derivative of the title compound was obtained in a good yield . After conversion to the N α -fluorenylmethoxycarbonyl derivative, it can be directly used in the solid phase peptide synthesis using either Boc- or Fmoc-strategy .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and detailed information about its structure can be obtained through various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, GC-MS .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, new thiazole and 1,2,4-triazole derivatives of 9,10-anthraquinone were obtained by the reaction of N-benzoyl-N’-(9,10-dioxo-9,10-dihydroanthracene-1-yl)-thioureas with bromoacetone in the presence of triethylamine and hydrazine hydrate in chloroform .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various methods. Information like melting point, boiling point, density, molecular formula, molecular weight, and toxicity can be obtained .

Scientific Research Applications

Redox-Active Polymer Applications

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(phenylthio)propanamide and its derivatives have been explored for their redox-active properties, particularly in the development of new materials for organic batteries. Schmidt et al. (2015) synthesized redox-active materials based on a core similar to this compound, demonstrating their potential in organic electronic applications due to their electron-donating and electron-accepting properties. The synthesized polymers showed reversible reductions and could be interesting for applications in organic batteries after further optimization (Schmidt et al., 2015).

DNA Interaction and Anticancer Activity

Research on derivatives of this compound has indicated their potential in anticancer therapies. Gomez-Monterrey et al. (2011) designed electron-deficient anthraquinone analogues, including compounds structurally related to this compound, which showed cytotoxicity against resistant cancer cell lines and inhibited topoisomerase II, an enzyme important for DNA replication. These findings underscore the potential of these compounds in targeting cancer cells with high efficacy (Gomez-Monterrey et al., 2011).

Chemical Synthesis and Functionalization

The compound and its related structures have been utilized in chemical synthesis, demonstrating the versatility of these molecules for further chemical modifications. Al Mamari and Al Sheidi (2020) reported on the synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, showcasing its importance as a compound with an N,O-bidentate directing group suitable for metal-catalyzed C-H bond functionalization reactions. This highlights the compound's utility in complex organic synthesis and its role in facilitating novel chemical transformations (Al Mamari & Al Sheidi, 2020).

Antioxidant and Antiplatelet Activities

Stasevych et al. (2022) synthesized new derivatives of N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides and evaluated their antioxidant and antiplatelet activities. Their research revealed that compounds with a substituent in the first position of the anthracedione core showed better antioxidant properties. Additionally, certain compounds exhibited significant antiplatelet activity, suggesting their potential therapeutic applications in preventing cardiovascular diseases (Stasevych et al., 2022).

Future Directions

The future directions for the study of “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(phenylthio)propanamide” could include further exploration of its potential applications in peptide chemistry , as well as a more detailed investigation of its physical and chemical properties and its synthesis process .

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3S/c25-20(13-14-28-15-7-2-1-3-8-15)24-19-12-6-11-18-21(19)23(27)17-10-5-4-9-16(17)22(18)26/h1-12H,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQBIGSPNGGHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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